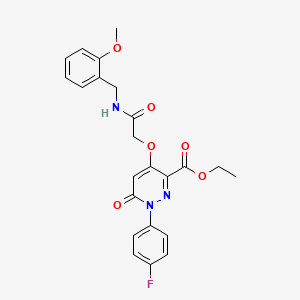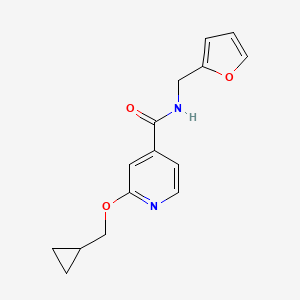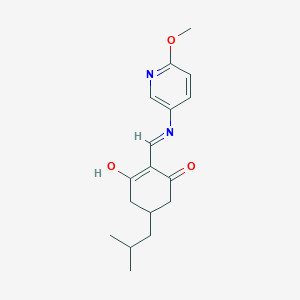
Ethyl 1-(4-fluorophenyl)-4-(2-((2-methoxybenzyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-fluorophenyl)-4-(2-((2-methoxybenzyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H22FN3O6 and its molecular weight is 455.442. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(4-fluorophenyl)-4-(2-((2-methoxybenzyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(4-fluorophenyl)-4-(2-((2-methoxybenzyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Innovations
One study illustrates a regioselective synthesis approach, highlighting the methodological advancements in creating complex organic compounds. This work demonstrates the strategic manipulation of chemical structures to achieve desired regioselectivity, a cornerstone in the synthesis of pharmaceuticals and organic materials (Ashton & Doss, 1993).
Antimicrobial and Antioxidant Activities
Research on derivatives of similar complex molecules has shown promising antimicrobial and antioxidant properties. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been evaluated for their antimicrobial efficacy and have exhibited significant antibacterial and antifungal activities. Additionally, some of these compounds manifested profound antioxidant potential, indicating their potential use in developing new therapeutic agents with antioxidant properties (Raghavendra et al., 2016).
Anticancer Research
Another facet of research involves the synthesis and anticancer evaluation of new derivatives, underscoring the potential therapeutic applications against various cancer types. The study of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, for example, reveals the potential of these compounds in oncology, highlighting the ability to target a spectrum of cancer cell lines (Bekircan et al., 2008).
Molecular Docking and Biological Evaluation
Further studies involve the synthesis and biological evaluation of compounds through molecular docking, which plays a crucial role in drug discovery by predicting the interaction between molecules and target proteins. For example, novel ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been synthesized, with their anti-microbial activity assessed through molecular docking studies, providing insights into their potential as antimicrobial agents (Spoorthy et al., 2021).
Mechanism of Action
Pharmacokinetics
Esters like the one in this compound are often susceptible to hydrolysis , which could affect its stability and bioavailability.
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of a compound. For example, the rate of ester hydrolysis can be influenced by pH .
properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O6/c1-3-32-23(30)22-19(12-21(29)27(26-22)17-10-8-16(24)9-11-17)33-14-20(28)25-13-15-6-4-5-7-18(15)31-2/h4-12H,3,13-14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKWJYKVMIFOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=CC=C2OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-fluorophenyl)-4-(2-((2-methoxybenzyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2939156.png)
![4,7,8-Trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2939159.png)

![N-[4-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2939163.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2939165.png)

![2-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,3-benzoxazole](/img/structure/B2939168.png)

![Methyl 6-(4-fluoro-3-methylphenyl)-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2939171.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2939172.png)

![2-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2939174.png)
